

A Technical Guide to the Historical Synthesis of Chloromethyl Chlorosulfate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Chloromethyl chlorosulfate

Cat. No.: B1222403

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical evolution of synthetic methodologies for producing **chloromethyl chlorosulfate** (CMCS), a versatile and highly reactive reagent crucial for the introduction of the chloromethyl group in the synthesis of various compounds, including prodrugs. This document provides a comparative analysis of key historical methods, detailing experimental protocols, quantitative data, and reaction pathways to offer a comprehensive resource for researchers in organic synthesis and drug development.

Comparative Summary of Synthetic Methods

The following table summarizes the quantitative data for the historical and a notable modern synthesis of **chloromethyl chlorosulfate**, allowing for a clear comparison of their efficiencies and reaction conditions.

Method	Reactants	Catalyst/Reagents	Temperature (°C)	Reported Yield of CMCS (%)	Key Byproducts	References
Fuchs and Katscher (1927)	Paraformaldehyde, Chlorosulfonic Acid	None	> 80	~30	Not specified	(Fuchs & Katscher, 1927)
Geering (Uncatalyzed)	Dichloromethane, Sulfur Trioxide	Sodium Carbonate, Sodium Bicarbonate (for neutralization)	25 - 28	37.3	Methylene bis(chlorosulfate)	[1]
Catalyzed Sulfur Trioxide	Dichloromethane, Liquid Sulfur Trioxide	Trimethyl borate	Room Temperature	30 - 35	Methylene bis(chlorosulfate)	[2][3]
Binderup and Hansen	Bromochloromethane, Chlorosulfonic Acid	Not specified	Not specified	Not specified	Not specified	[1]
Fuming Sulfuric Acid	Dichloromethane, Fuming Sulfuric Acid	Boron Tribromide	20 - 30	12 (as byproduct)	Methyl dichlorosulfonate	[4]
Modern High-Yield Method	Chloroiodomethane, Chlorosulfonic Acid	None	Not specified	92 (in solution)	Iodine	[5]

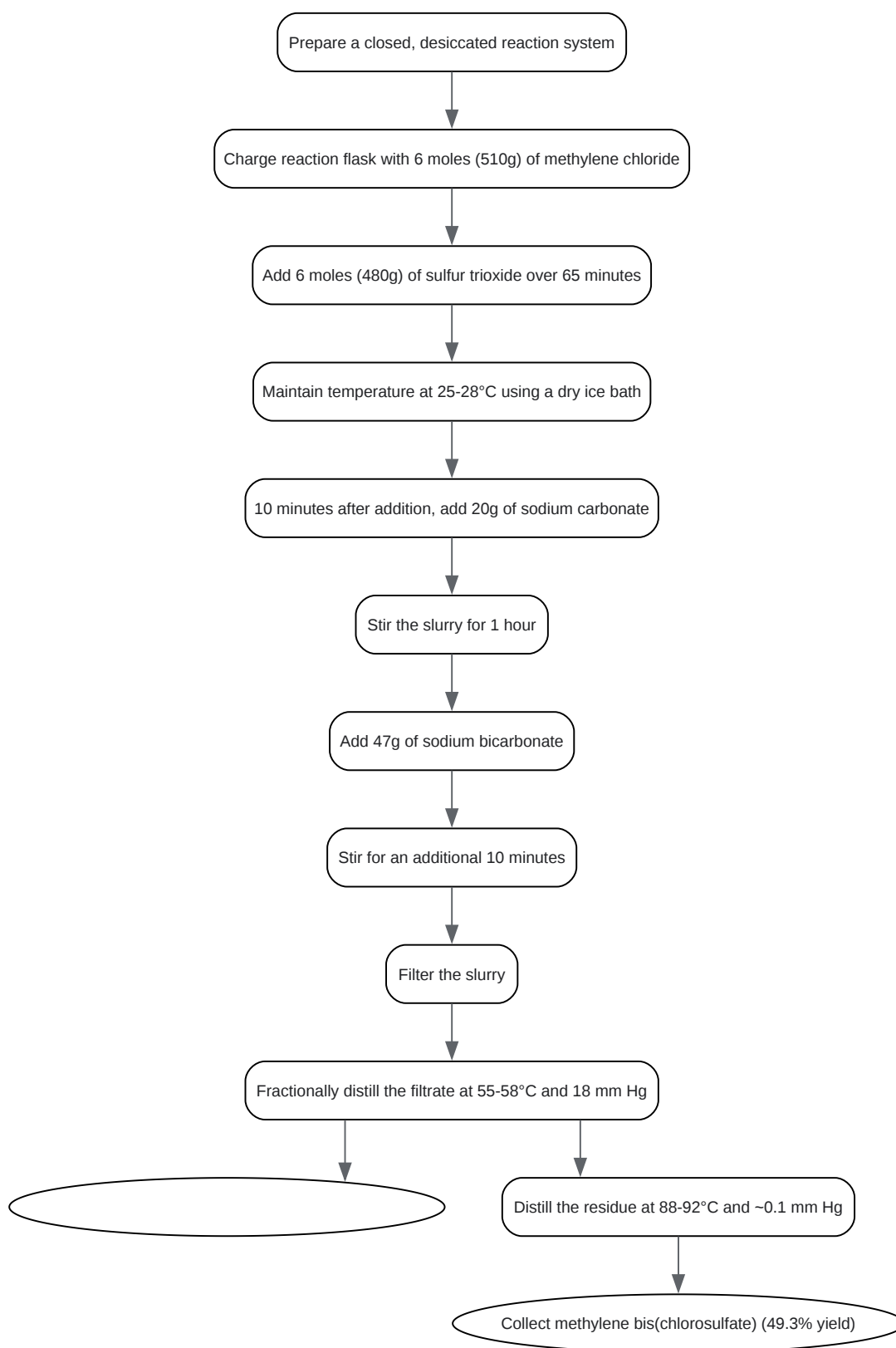
Experimental Protocols

This section provides detailed methodologies for the key historical syntheses of **chloromethyl chlorosulfate**.

Synthesis from Dichloromethane and Sulfur Trioxide (Geering Method)

This method, detailed in U.S. Patent 4,649,209A, describes an uncatalyzed reaction followed by a stabilization and distillation process.[\[1\]](#)

Experimental Workflow:



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of **chloromethyl chlorosulfate** via the Geering method.

Procedure:

- A closed, desiccated reaction system is prepared, consisting of a reaction flask equipped with a stirrer, a pressure-equalizing addition funnel, and a thermometer.
- Six moles (510 grams) of methylene chloride are added to the well-stirred reaction flask.
- Six moles (480 grams) of sulfur trioxide are added to the methylene chloride over a period of 65 minutes. The reaction is slightly exothermic and the temperature is maintained between 25 and 28°C by cooling the reaction flask.
- Ten minutes after the addition of sulfur trioxide is complete, 20 grams of sodium carbonate are added to the stirred reaction mixture. The resulting slurry is stirred for one hour.
- Following the one-hour stirring period, 47 grams of sodium bicarbonate are added, and the mixture is stirred for an additional ten minutes.
- The slurry is then filtered.
- A two-stage fractional distillation of the filtrate is performed. The first stage is conducted at a temperature of 55 to 58°C at 18 mm of pressure to yield **chloromethyl chlorosulfate** (37.3% yield).
- The residue from the first distillation is then distilled at 88 to 92°C at approximately 0.1 mm of pressure to yield methylene bis(chlorosulfate) (49.3% yield).

Catalyzed Synthesis from Dichloromethane and Liquid Sulfur Trioxide

This method utilizes a catalyst to increase the reaction rate.^{[2][3]}

Procedure:

- Liquid sulfur trioxide (γ -SO₃) is reacted with dichloromethane at room temperature.

- The reaction is noted to be very slow but is significantly accelerated by the addition of catalytic quantities of trimethyl borate.
- The resulting product mixture primarily consists of **chloromethyl chlorosulfate** and methylene bis(chlorosulfate) in a roughly 2:1 ratio.
- Isolation of **chloromethyl chlorosulfate** is achieved through distillation, with typical yields reported to be in the range of 30-35%.^[2]^[3]

Synthesis from Paraformaldehyde and Chlorosulfonic Acid (Fuchs and Katscher, 1927)

This is the earliest reported synthesis of **chloromethyl chlorosulfate**. Detailed experimental procedures from the original publication are not readily available, but the general conditions have been cited.

General Procedure (based on available information):

- Paraformaldehyde is reacted with chlorosulfonic acid.
- The reaction is carried out at a high temperature, reported to be above 80°C.
- This method is characterized by a low yield of approximately 30%.

High-Yield Synthesis from Chloriodomethane and Chlorosulfonic Acid

While a more modern approach, this method provides a valuable high-yield benchmark.^[5]

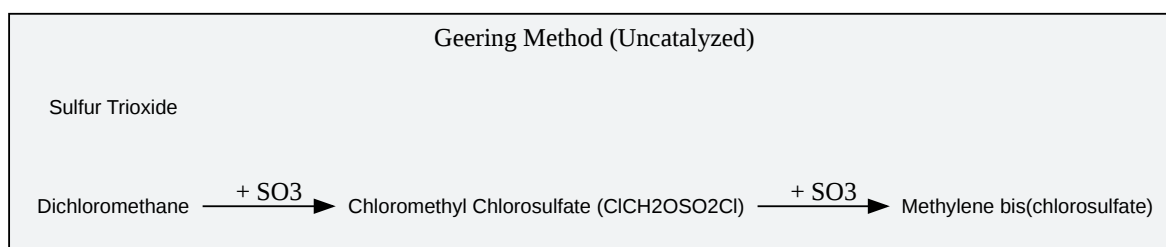
Procedure:

- To a solution of chlorosulfonic acid (1.2 equivalents) in dichloromethane (5 volumes) at 0°C, chloriodomethane (1.0 equivalent) is added dropwise, maintaining the internal temperature below 5°C.
- The reaction mixture is stirred at 0°C for 1 hour.
- The reaction is then warmed to room temperature and stirred for an additional 2 hours.

- The progress of the reaction is monitored by an appropriate analytical method (e.g., GC or NMR).
- Upon completion, the reaction mixture is carefully quenched with ice-water.
- The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
- The combined organic layers are washed with a saturated solution of sodium bisulfite to remove any remaining iodine, followed by a wash with brine.
- The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to afford **chloromethyl chlorosulfate**. This process is reported to provide a 92% solution yield with high purity (>99 GC area %).[5]

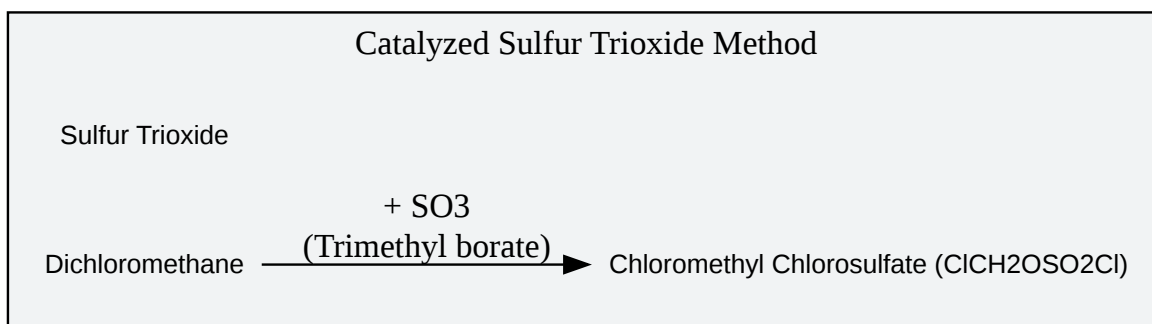
Reaction Pathways

The following diagrams illustrate the chemical transformations in the key historical synthesis methods for **chloromethyl chlorosulfate**.



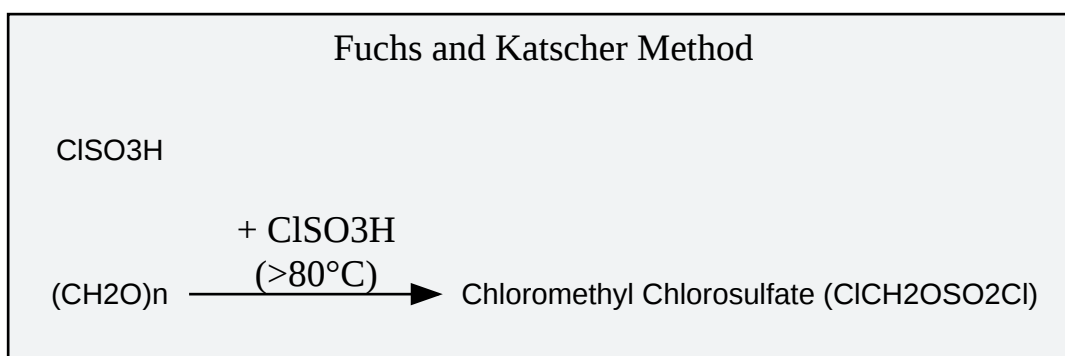
[Click to download full resolution via product page](#)

Caption: Reaction pathway for the synthesis of **chloromethyl chlorosulfate** from dichloromethane and sulfur trioxide.



[Click to download full resolution via product page](#)

Caption: Catalyzed reaction for the synthesis of **chloromethyl chlorosulfate**.



[Click to download full resolution via product page](#)

Caption: Reaction of paraformaldehyde and chlorosulfonic acid to yield **chloromethyl chlorosulfate**.

This guide provides a foundational understanding of the historical synthetic routes to **chloromethyl chlorosulfate**. For further details, consulting the primary literature cited is recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Chloromethyl chlorosulfate: a new, catalytic method of preparation and reactions with some nucleophiles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Chloromethyl chlorosulfate: a new, catalytic method of preparation and reactions with some nucleophiles. | Semantic Scholar [semanticscholar.org]
- 5. Buy Chloromethyl chlorosulfate | 49715-04-0 [smolecule.com]
- To cite this document: BenchChem. [A Technical Guide to the Historical Synthesis of Chloromethyl Chlorosulfate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1222403#historical-synthesis-methods-for-chloromethyl-chlorosulfate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com